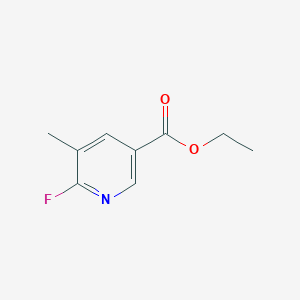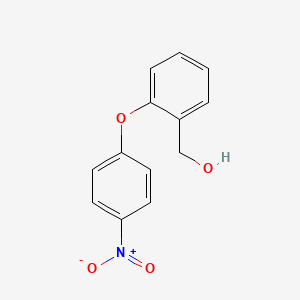![molecular formula C8H12N2O B13034157 2-Pyridinemethanol, 6-[(methylamino)methyl]- CAS No. 139909-46-9](/img/structure/B13034157.png)
2-Pyridinemethanol, 6-[(methylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-((methylamino)methyl)pyridin-2-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methylamino group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-((methylamino)methyl)pyridin-2-yl)methanol typically involves the reaction of 2-chloronicotinic acid with methylamine hydrochloride, potassium carbonate, and cuprous bromide in a dimethylformamide (DMF) solvent at 100°C. The resulting intermediate, 2-methylamino-3-pyridinecarboxylic acid, is then reduced with lithium aluminium hydride to obtain the target product .
Industrial Production Methods
Industrial production methods for (6-((methylamino)methyl)pyridin-2-yl)methanol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(6-((methylamino)methyl)pyridin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is 2-(methylamino)pyridine-3-carboxylic acid.
Reduction: The major product is 2-(methylamino)pyridine-3-methanol.
Substitution: The major products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
(6-((methylamino)methyl)pyridin-2-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (6-((methylamino)methyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylamino)pyridine-3-methanol: Similar in structure but lacks the hydroxymethyl group.
6-Methyl-2-pyridinemethanamine: Similar in structure but lacks the hydroxymethyl group.
Uniqueness
(6-((methylamino)methyl)pyridin-2-yl)methanol is unique due to the presence of both the methylamino and hydroxymethyl groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
139909-46-9 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
[6-(methylaminomethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-9-5-7-3-2-4-8(6-11)10-7/h2-4,9,11H,5-6H2,1H3 |
Clé InChI |
IGSSODKLOIGZTG-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=NC(=CC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


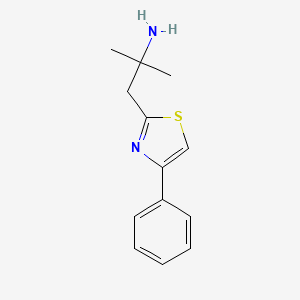
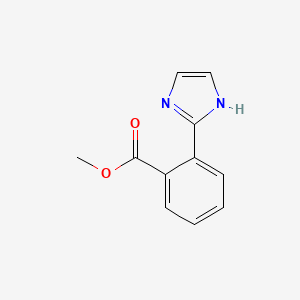

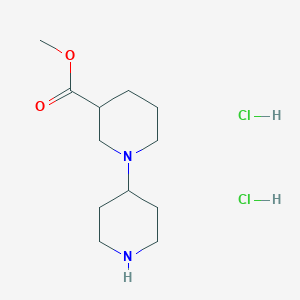
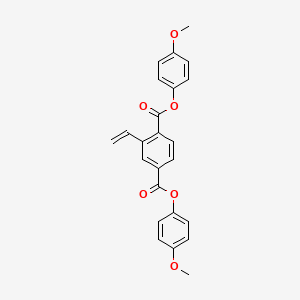
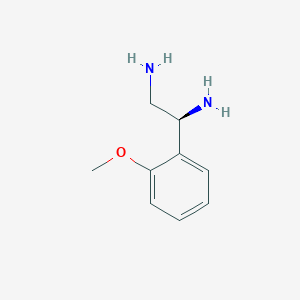
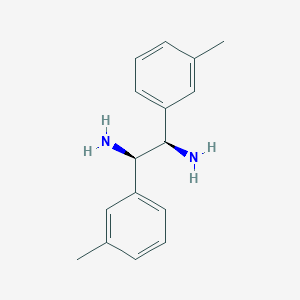
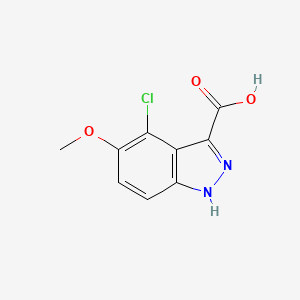
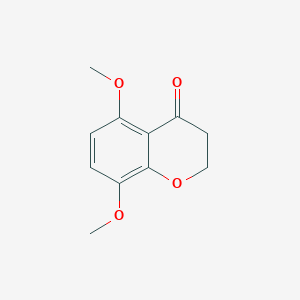
![Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate](/img/structure/B13034123.png)
![4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane](/img/structure/B13034126.png)
